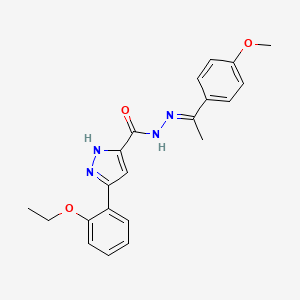
3-acetyl-6-nitro-1,3-benzothiazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-acetyl-6-nitro-1,3-benzothiazol-2(3H)-one is a heterocyclic compound that contains a benzothiazole ring substituted with acetyl and nitro groups. Compounds containing benzothiazole rings are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-6-nitro-1,3-benzothiazol-2(3H)-one typically involves the nitration of 3-acetyl-1,3-benzothiazol-2(3H)-one. This can be achieved by treating the starting material with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo oxidation reactions, particularly at the acetyl group, forming carboxylic acids.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), or other metal catalysts.
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution Reagents: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt).
Major Products
Reduction: 3-acetyl-6-amino-1,3-benzothiazol-2(3H)-one.
Oxidation: 3-carboxy-6-nitro-1,3-benzothiazol-2(3H)-one.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
- Used as intermediates in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific electronic properties.
Biology
- Investigated for their potential as antimicrobial agents.
- Studied for their enzyme inhibition properties.
Medicine
- Explored for their potential use in drug development, particularly as anticancer agents.
- Evaluated for their anti-inflammatory and analgesic properties.
Industry
- Used in the production of dyes and pigments.
- Employed in the development of agrochemicals.
Wirkmechanismus
The mechanism of action of 3-acetyl-6-nitro-1,3-benzothiazol-2(3H)-one depends on its specific application. For instance, as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. As an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-acetyl-1,3-benzothiazol-2(3H)-one
- 6-nitro-1,3-benzothiazol-2(3H)-one
- 3-acetyl-6-chloro-1,3-benzothiazol-2(3H)-one
Uniqueness
3-acetyl-6-nitro-1,3-benzothiazol-2(3H)-one is unique due to the presence of both acetyl and nitro groups, which can impart distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups can influence the compound’s solubility, stability, and interaction with biological targets.
Eigenschaften
CAS-Nummer |
51360-58-8 |
|---|---|
Molekularformel |
C9H6N2O4S |
Molekulargewicht |
238.22 g/mol |
IUPAC-Name |
3-acetyl-6-nitro-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C9H6N2O4S/c1-5(12)10-7-3-2-6(11(14)15)4-8(7)16-9(10)13/h2-4H,1H3 |
InChI-Schlüssel |
LWERWZAKFWFNQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-{[(2-Pyridinylthio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B11994184.png)
![7,9-bis[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11994192.png)
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{4-[3-(morpholin-4-yl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]phenyl}acetamide](/img/structure/B11994198.png)





![Tetramethyl 3,7-dioxobicyclo[3.3.1]nonane-2,4,6,8-tetracarboxylate](/img/structure/B11994215.png)

![[7,9-Dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methylphenyl)methanone](/img/structure/B11994236.png)



